8-Bromo-7-fluoroquinoline hydrochloride
Overview
Description
8-Bromo-7-fluoroquinoline hydrochloride is a brominated and fluorinated derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroquinoline hydrochloride typically involves the bromination and fluorination of quinoline. One common method is the direct halogenation of quinoline using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoroquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents.
Major Products Formed:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: 8-Bromo-7-fluoroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-7-fluoroquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of antimalarial and anticancer drugs.
Industry: In the production of dyes, food colors, and pH indicators.
Mechanism of Action
The mechanism by which 8-Bromo-7-fluoroquinoline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
7-bromo-8-fluoroquinoline
8-bromoquinoline
7-fluoroquinoline
8-fluoroquinoline
Properties
IUPAC Name |
8-bromo-7-fluoroquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMOPPQFFPIYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)Br)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-32-7 | |
Record name | Quinoline, 8-bromo-7-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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